2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15ClFN3O2S and its molecular weight is 403.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing compounds with structural similarities to the given compound, highlighting their potential as building blocks in medicinal chemistry. For example, research on the synthesis of 3-amino-4-fluoropyrazoles demonstrates the interest in fluorinated pyrazoles as precursors for further functionalization, indicating their utility in developing novel therapeutic agents (Surmont et al., 2011). Similarly, studies on benzothiazole and pyrazole derivatives emphasize their pharmacological potential, with synthetic routes designed to explore their chemical and biological properties (Eleev et al., 2015).
Pharmacological Screening
Compounds related to the specified chemical have been screened for various pharmacological activities. One study reported the synthesis of novel benzamide-based 5-aminopyrazoles, showing remarkable antiavian influenza virus activity, suggesting the potential of such compounds in antiviral therapies (Hebishy et al., 2020). Another study evaluated the antimicrobial activities of new thiazole and pyrazole derivatives, indicating their promise as therapeutic agents against microbial infections (Gouda et al., 2010).
Antitumor Activity
Research into benzothiazole derivatives has identified compounds with potent antitumor activities, exemplifying the therapeutic potential of such chemical structures in cancer treatment (Yoshida et al., 2005). These studies underscore the relevance of compounds like "2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" in scientific research aimed at discovering new treatments for various diseases.
Mechanism of Action
Target of Action
The primary target of 2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is the succinate dehydrogenase enzyme (SDH) . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate .
Mode of Action
This compound interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, thereby disrupting the citric acid cycle .
Biochemical Pathways
By inhibiting SDH, this compound affects the citric acid cycle, a crucial metabolic pathway for energy production . The downstream effects include a decrease in ATP production and an increase in reactive oxygen species, leading to cell death .
Result of Action
The inhibition of SDH by this compound leads to significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . This suggests that the compound could be a potential fungicide .
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-11-5-2-3-8-16(11)24-18(12-9-27(26)10-15(12)23-24)22-19(25)17-13(20)6-4-7-14(17)21/h2-8H,9-10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTJVGLOWKOLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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